

storage and handling instructions for (+)-Biotin-ONP powder

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Application Notes and Protocols for (+)-Biotin-ONP Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction: **(+)-Biotin-ONP** (4-Nitrophenyl (+)-biotinate) is an amine-reactive biotinylation reagent used to label proteins, peptides, and other molecules containing primary amino groups. [1][2] The 4-nitrophenyl (ONP) ester provides a pre-activated form of biotin that readily reacts with nucleophiles like the ϵ -amino group of lysine residues or the N-terminal α -amino group to form stable amide bonds.[3][4] This process, known as biotinylation, is a cornerstone technique for labeling and subsequent detection or purification, leveraging the high-affinity interaction between biotin and streptavidin (K D \approx 10⁻¹⁵ M).[5][6] Compared to other activated esters like N-hydroxysuccinimide (NHS) esters, Biotin-ONP has been noted for its higher solubility in common organic solvents like DMF and NMP and faster reaction kinetics in certain applications such as solid-phase peptide synthesis.

Product Information and Properties

(+)-Biotin-ONP is a combustible solid powder.[1] Key physical and chemical properties are summarized below.



Property	Value	Reference
Synonyms	4-Nitrophenyl (+)-biotinate, d- Biotin p-nitrophenyl ester, BNP	
Molecular Formula	C16H19N3O5S	
Molecular Weight	365.40 g/mol	
Appearance	Powder	[1]
Purity	≥97.0% (HPLC), ≥98% (TLC)	[1]
Melting Point	163-165 °C	[1]
Optical Activity	[α]25/D +51°, c = 2 in DMF: AcOH (99:1)	

Storage and Handling Instructions

Proper storage and handling are critical to maintain the reagent's activity. The ONP-ester is sensitive to moisture.[7]

Parameter	Recommendation	Reference
Storage Temperature	15-25°C in a dry place.	[1]
Handling Precautions	Handle in a well-ventilated area. Avoid dust formation.	[7][8]
Personal Protective Equipment (PPE)	Safety glasses, chemical- resistant gloves, N95 respirator (US).	
Moisture	Equilibrate vial to room temperature before opening to prevent moisture condensation.	[9]
Storage Class	11 - Combustible Solids	[1]



Solubility and Reagent Preparation

(+)-Biotin-ONP is not readily soluble in aqueous buffers and must first be dissolved in a suitable organic solvent.

Solvent	Concentration	Reference
Methanol	25 mg/mL (clear, colorless to greenish-yellow solution)	
Dimethylformamide (DMF)	Higher solubility than Biotin- OSu. Recommended for use.	
N-Methyl-2-pyrrolidone (NMP)	Higher solubility than Biotin- OSu. Recommended for use.	
Dimethyl sulfoxide (DMSO)	Commonly used for similar amine-reactive esters.	[4][10]

Preparation of Stock Solution: For reproducible results, prepare a fresh stock solution of **(+)-Biotin-ONP** immediately before use. The ester moiety readily hydrolyzes in the presence of water, especially at neutral to high pH.[9][10] Do not store reconstituted reagent.

- Equilibrate the **(+)-Biotin-ONP** vial to room temperature.
- Add an appropriate volume of anhydrous DMF or DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
- Vortex briefly to ensure the powder is fully dissolved.

Application: Biotinylation of Proteins

(+)-Biotin-ONP is used for the covalent attachment of biotin to proteins. The primary targets are accessible lysine (Lys) residues and the N-terminal amine. The reaction is pH-dependent, with efficiency increasing at slightly alkaline pH (7-9) where the primary amines are deprotonated and more nucleophilic.[4][10]

Caption: Reaction of (+)-Biotin-ONP with a primary amine on a protein.



Experimental Protocols Protocol 1: General Protein Biotinylation in Solution

This protocol describes a general method for biotinylating a purified protein in solution. The molar ratio of Biotin-ONP to protein may need to be optimized to achieve the desired degree of labeling.

Materials:

- **(+)-Biotin-ONP** powder
- Anhydrous DMF or DMSO
- Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
- Desalting column or dialysis cassette for removing excess biotin

Caption: General workflow for protein biotinylation using (+)-Biotin-ONP.

Procedure:

- Prepare Protein: Dissolve or buffer-exchange the protein into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete for reaction with the Biotin-ONP.[10]
- Calculate Reagent Amount: Determine the amount of Biotin-ONP needed based on the desired molar excess. A 10- to 20-fold molar excess of biotin reagent over protein is a common starting point.
 - Moles of Protein = (Protein mass in g) / (Protein MW in g/mol)
 - Moles of Biotin-ONP = Moles of Protein × Molar Excess
 - Volume of Biotin-ONP Stock = (Moles of Biotin-ONP) / (Stock Concentration in mol/L)

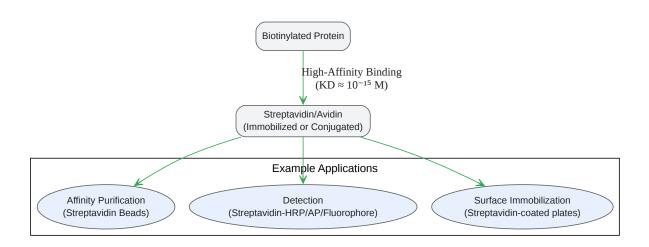


- Prepare Biotin-ONP Stock: Immediately before use, prepare a 10 mM stock solution of **(+)**-**Biotin-ONP** in anhydrous DMF or DMSO.
- Reaction: Add the calculated volume of the Biotin-ONP stock solution to the protein solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Incubation times and temperatures may require optimization.[10]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add Tris-HCl to 50 mM). Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess Biotin-ONP.
- Purification: Remove excess, non-reacted Biotin-ONP and the quenching buffer by dialysis against PBS or by using a desalting column appropriately sized for the protein of interest.
- Storage: Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Downstream Applications and Validation

The biotin label allows for high-affinity binding to avidin or streptavidin, enabling a wide range of applications.





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Caption: The Biotin-Streptavidin interaction enables diverse applications.

Validation Methods:

- HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay can be used to estimate the degree of biotin incorporation.[9]
- Western Blot: The biotinylated protein can be detected on a western blot using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent substrate.
- Mass Spectrometry: Analysis can confirm the covalent modification of specific residues.



Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive reagent due to hydrolysis.	Use fresh Biotin-ONP powder; prepare stock solution immediately before use in anhydrous solvent.
Presence of primary amines in the buffer.	Ensure the protein buffer is free of amines (e.g., Tris, glycine, ammonium salts). Use PBS or HEPES.	
Insufficient molar excess of reagent.	Increase the molar ratio of Biotin-ONP to protein (e.g., to 50-fold or higher).	
Protein Precipitation	High concentration of organic solvent.	Keep the final concentration of DMF/DMSO in the reaction mixture low (typically <10% v/v).
Protein instability at reaction pH.	Perform the reaction at a lower pH (e.g., 7.0-7.2), but this may require a longer incubation time.	
Loss of Protein Activity	Biotinylation of critical amine residues in the active site.	Reduce the molar excess of Biotin-ONP to achieve a lower degree of labeling. Consider alternative biotinylation chemistries that target other functional groups.

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